molecular formula C8HF13 B1305927 1H-Perfluorooct-1-yne CAS No. 55756-24-6

1H-Perfluorooct-1-yne

Cat. No.: B1305927
CAS No.: 55756-24-6
M. Wt: 344.07 g/mol
InChI Key: QRRGZVPIVBHZCM-UHFFFAOYSA-N
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Description

Contextualization of Perfluorinated Organic Compounds in Modern Chemical Science

Perfluorinated organic compounds (PFCs) are a class of organofluorine compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. rsc.org This substitution imparts unique and valuable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. rutgers.edu These attributes have led to their widespread use in diverse applications, ranging from advanced materials like non-stick coatings and specialty polymers to pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The strong carbon-fluorine bond and the cumulative electron-withdrawing effect of multiple fluorine atoms significantly alter the electronic nature of the molecule, making PFCs crucial components in the development of functional materials and bioactive molecules. rutgers.edumdpi.com

Significance of Alkyne Functionality in Advanced Synthetic Methodologies

The alkyne functional group, characterized by a carbon-carbon triple bond, is a cornerstone of modern organic synthesis. numberanalytics.com Alkynes serve as versatile building blocks for constructing complex molecular architectures due to their high reactivity and ability to participate in a wide array of chemical transformations. numberanalytics.com They are key substrates in fundamental reactions such as cycloadditions, cross-coupling reactions, and nucleophilic additions. numberanalytics.comnumberanalytics.com The linear geometry of the alkyne and its ability to be transformed into various other functional groups make it an invaluable tool for synthetic chemists in fields like drug discovery, materials science, and catalysis. alfa-chemistry.com The incorporation of an alkyne moiety into a molecule provides a reactive handle for further functionalization, often through highly efficient and selective reactions like "click chemistry". rsc.org

Unique Electronic and Steric Attributes of Perfluorinated Alkyne Systems

The combination of a perfluoroalkyl chain and an alkyne functionality in a single molecule, as seen in 1H-Perfluorooct-1-yne, results in a unique set of electronic and steric properties. The perfluoroalkyl group is strongly electron-withdrawing, which significantly influences the adjacent alkyne. This inductive effect polarizes the C-C triple bond, making the terminal alkyne proton more acidic and the internal alkyne carbon more electrophilic compared to their non-fluorinated counterparts. rutgers.edu Consequently, perfluorinated alkynes exhibit enhanced reactivity towards nucleophiles. rutgers.edualfa-chemistry.com

Sterically, the perfluoroalkyl chain is bulky and rigid. This steric hindrance can direct the regioselectivity of reactions at the alkyne and influence the conformational preferences of the molecule. rsc.org The repulsion between the electron pairs of the fluorine atoms contributes to this steric shielding, which can also enhance the chemical stability of the molecule by sterically hindering the approach of reactants. rutgers.edu These combined electronic and steric effects make perfluorinated alkynes highly valuable for creating complex, fluorinated molecules with specific, tailored properties. alfa-chemistry.com

Overview of Scholarly Endeavors Focused on this compound

Scholarly research on this compound, also known by its synonym (Perfluoro-n-hexyl)acetylene, has primarily focused on its synthesis and utility as a building block for more complex fluorinated materials. lookchem.comdtic.mil Its synthesis often involves the reaction of perfluoroalkyl iodides with appropriate alkyne precursors. alfa-chemistry.com A notable application is its use in Grignard reactions to form intermediates like perfluorooct-1-ynyl magnesium bromide, which can then react with electrophiles such as alkoxysilanes. dtic.mil This pathway has been explored for the synthesis of novel reactive perfluorinated alkynyl silane (B1218182) monomers, which are precursors to fluorinated silsesquioxanes—materials of interest for their hydrophobic and oleophobic properties. dtic.mil The compound also serves as a precursor for other functionalized perfluoroalkynes, such as 1-iodo-1-perfluorooctyne. molaid.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C8HF13
Molecular Weight 344.075 g/mol lookchem.com
CAS Number 55756-24-6 lookchem.com
Boiling Point 91.1 °C at 760 mmHg lookchem.com
Density 1.596 g/cm³ lookchem.com
Refractive Index 1.288 lookchem.com

| Flash Point | 19.8 °C lookchem.com |

Research Objectives and Scope of the Academic Investigation

The objective of this article is to provide a focused and scientifically accurate overview of this compound based on existing chemical literature. The scope is strictly limited to the chemical nature of the compound. It begins by establishing the context of perfluorinated compounds and alkyne chemistry, then delves into the specific electronic and steric characteristics that define perfluoroalkyne systems. The investigation will then summarize the documented research involving this compound, highlighting its role in synthetic chemistry. This article aims to serve as a consolidated reference on the fundamental chemistry of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRGZVPIVBHZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379997
Record name 1H-Perfluorooct-1-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55756-24-6
Record name 1H-Perfluorooct-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Perfluorooct-1-yne
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Synthetic Methodologies for 1h Perfluorooct 1 Yne and Analogous Perfluorinated Alkynes

Established Synthetic Routes to Terminal Perfluorinated Alkynes

Terminal perfluorinated alkynes are key building blocks in organic synthesis. Their preparation has traditionally relied on the elaboration of perfluoroalkyl-containing precursors and, more recently, on the direct fluorination of alkyne scaffolds.

Precursor-Based Elaboration Strategies

A common and established method for the synthesis of terminal perfluorinated alkynes involves the reaction of a perfluoroalkyl iodide with a suitable alkyne-containing building block. For instance, the synthesis of 1H-Perfluorooct-1-yne can be achieved through the reaction of n-perfluorohexyl iodide with propargyl alcohol derivatives, followed by a subsequent elimination step. A specific synthetic route to this compound involves the use of n-perfluorohexyl iodide and meparfynol.

Precursor 1Precursor 2Reagents/ConditionsProductYield
n-perfluorohexyl iodidemeparfynolsodium hydroxide; 2,2'-azobis(isobutyronitrile); 80 ℃This compound76.0%

This precursor-based approach allows for the construction of the perfluoroalkyl alkyne framework by forming a carbon-carbon bond between the perfluoroalkyl group and the alkyne moiety. The choice of precursors and reaction conditions is crucial for achieving high yields and purity of the desired terminal perfluorinated alkyne.

Direct Fluorination Techniques for Alkyne Scaffolds

Direct fluorination methods offer an alternative approach to accessing fluorinated alkynes, often providing access to products that are difficult to obtain through precursor-based methods. These techniques involve the introduction of fluorine atoms directly onto an alkyne substrate.

Hydrofluorination of alkynes represents a direct and atom-economical route to monofluoroalkenes and difluoroalkanes. Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity. For example, the use of tetrabutylammonium fluoride (B91410) (TBAF) as a fluorine source has demonstrated high compatibility with a range of functional groups. Platinum(II) complexes have also been shown to catalyze the hydrofluorination of alkynes at room temperature, proceeding through a proposed dicationic Pt(II) bis(alkyne) intermediate.

Emerging Synthetic Innovations and Catalyst Development

Recent advances in catalysis have opened up new avenues for the synthesis of perfluorinated alkynes and their derivatives. Gold catalysis and photoredox catalysis have emerged as powerful tools for the selective functionalization of alkynes with fluorine-containing groups.

Gold-Catalyzed Mono- and Dihydrofluorination of Alkynes

Homogeneous gold catalysis has become a prominent strategy for the fluorination of alkynes. Gold(I) complexes can activate alkynes towards nucleophilic attack by fluoride, enabling the formation of fluoroalkenes under mild conditions. acs.org The hydrofluorination of internal alkynes using aqueous hydrofluoric acid (HF) has been achieved with gold catalysis, providing an economical route to monofluoroalkenes. acs.org

N-heterocyclic carbene (NHC) gold(I) bifluoride complexes have proven to be efficient catalysts for the hydrofluorination of both symmetrical and unsymmetrical alkynes, affording fluorinated products with good to excellent yields and high stereo- and regioselectivity. nih.govcore.ac.uk These catalysts offer an air-stable alternative to other gold-based systems. core.ac.uk The mechanism of gold-catalyzed hydrofluorination is thought to involve the π-complexation of the alkyne to the gold center, followed by nucleophilic attack of fluoride.

CatalystFluorine SourceSubstrate ScopeKey Features
Gold-carbene complexEt3N·3HFInternal alkynesPioneering work in Au-catalyzed hydrofluorination
Dinuclear gold hydroxide complexAqueous HFInternal alkynesEconomical fluorine source, additive-free
NHC gold bifluoride complexesKHF2Symmetrical and unsymmetrical alkynesHigh efficiency, stereo- and regioselectivity, air-stable

Photoredox-Catalyzed Difunctionalization of Alkynes with Fluorine and Trifluoromethyl Groups

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for the synthesis of complex fluorinated molecules. This approach allows for the difunctionalization of alkynes with both a fluorine atom and a trifluoromethyl group under mild reaction conditions. rsc.org By using a photoredox catalyst and a suitable fluorine and trifluoromethyl source, a variety of alkyne derivatives can be converted into difunctionalized alkenes with high functional group tolerance. rsc.org

Furthermore, photoredox catalysis has been successfully employed for the multicomponent oxidative trifluoromethylation of alkynes to synthesize α-trifluoromethyl ketones. acs.org This method demonstrates high regioselectivity and functional group tolerance. The ability to control the reaction outcome by tuning the catalyst, base, and solvent combination highlights the versatility of this approach for generating a range of valuable trifluoromethylated compounds from alkynes. nih.gov

Strategies for Introducing Perfluorinated Moieties into Alkyne Structures

Beyond direct fluorination, various strategies have been developed to introduce longer perfluoroalkyl chains into alkyne structures. Radical-based methods have proven particularly effective for this purpose. The addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to alkenes followed by an alkynyl migration has been demonstrated as a viable route to α-perfluoroalkyl-β-alkynyl ketones. nih.gov

Palladium-catalyzed reactions have also been instrumental in the synthesis of perfluoroalkylated alkynes. For instance, a palladium-catalyzed difunctionalization of internal alkynes with boronic acids and perfluoroalkyl iodides allows for the stereoselective synthesis of tetrasubstituted olefins containing perfluoroalkyl groups. researchgate.net These methods provide access to a diverse range of structurally complex molecules incorporating both perfluoroalkyl and alkynyl functionalities.

MethodKey ReagentsResulting Structure
Radical alkynyl migrationPerfluoroalkyl iodide, DABCOα-Perfluoroalkyl-β-alkynyl ketones
Palladium-catalyzed difunctionalizationPerfluoroalkyl iodide, Boronic acidTetrasubstituted alkenes with perfluoroalkyl groups

Methodological Advancements in Stereoselective and Regioselective Synthesis

Recent progress in the synthesis of perfluorinated alkynes has been marked by the development of highly selective methodologies, enabling precise control over the stereochemistry and regiochemistry of the final products. These advancements are crucial for creating complex molecules with well-defined three-dimensional structures.

A notable advancement involves the chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes. This approach allows for the divergent synthesis of 5- to 7-membered (E)-1,2-difluorovinyl azacycles. rsc.orgresearchgate.net The use of the fluorine atom as a detachable "activator" is key to this method, facilitating annulation and defluorinative functionalization with high selectivity, without the need for transition metal catalysts or oxidizing agents. rsc.orgresearchgate.net This strategy demonstrates broad substrate scope and excellent functional group tolerance. rsc.orgresearchgate.net

Another significant development is the stereoselective synthesis of conjugated fluoro enynes using Julia-Kocienski reagents. nih.gov This method involves the reaction of TMS- and TIPS-protected 1,3-benzothiazol-2-yl (BT) fluoropropargyl sulfones with aldehydes. These reactions proceed under mild conditions, mediated by DBU or LHMDS, to produce high yields of conjugated fluoro enynes with excellent E-stereoselectivity. nih.gov

Furthermore, palladium-catalyzed three-component reactions of terminal alkynes, boronic acids, and perfluoroalkyl iodides have emerged as an operationally simple route to trisubstituted perfluoroalkenes. organic-chemistry.org This process occurs in a highly regio- and stereocontrolled manner through a radical-mediated mechanism, tolerating a wide variety of functional groups. organic-chemistry.org For the synthesis of multisubstituted furans from alkynes, Co(II)-based metalloradical catalysis has been developed, enabling cyclization with α-diazocarbonyls to occur with complete regioselectivity under mild and neutral conditions. nih.govnih.gov

Table 1: Methodological Advancements in Selective Synthesis of Perfluorinated Alkynes and Derivatives

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The practical application of synthetic methodologies depends heavily on their efficiency, product yields, and potential for large-scale production. A comparative analysis of different approaches reveals the strengths and limitations of each.

One documented synthesis route for this compound involves the reaction of n-perfluorohexyl iodide with meparfynol, achieving a yield of 76.0%. lookchem.com Another effective method for generating terminal perfluoroalkylacetylenes utilizes the dephosphorylation of 1H-perfluoroalkene-1-phosphonates, which are accessible from perfluoroalkanoyl chlorides. This reaction proceeds in good yields when treated with a catalytic amount of fluoride ion. researchgate.net Additionally, the use of potassium fluoride on alumina has proven to be an efficient dehydrohalogenating agent for synthesizing per(poly)fluoroalkyl substituted alkynes, offering a simple and mild reaction pathway with good to excellent yields. researchgate.net

The chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes is noted for its excellent scalability, highlighting its potential for practical applications. rsc.orgresearchgate.net Similarly, the Julia-Kocienski olefination for producing conjugated fluoro enynes provides high yields. nih.gov Copper-mediated protocols for the 1,2-bis-perfluoroalkylation of alkynes utilize inexpensive and readily available perfluorocarboxylic anhydrides as the perfluoroalkyl source, which is advantageous for scalability. rsc.org

While many modern methods offer high selectivity and yields, the scalability can be influenced by the cost and availability of catalysts (e.g., palladium) and specialized reagents. In contrast, methods employing readily available materials like potassium fluoride or utilizing catalytic amounts of simple fluoride ions present a more scalable and cost-effective approach for certain transformations. researchgate.net

Table 2: Comparative Analysis of Synthetic Methods for Perfluorinated Alkynes

Reactivity and Mechanistic Investigations of 1h Perfluorooct 1 Yne

Click Chemistry Applications of Perfluorinated Alkynes

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, generating minimal byproducts. chemrxiv.org The unique electronic properties of 1H-Perfluorooct-1-yne make it an excellent substrate for several types of click reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,2,3-triazoles. chemrxiv.orgrsc.org This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. libretexts.orgwikipedia.org The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. rsc.org

In the context of this compound, the strong electron-withdrawing nature of the perfluorooctyl group enhances the acidity of the terminal alkyne proton, facilitating the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle. The reaction proceeds smoothly with various organic azides under standard CuAAC conditions to produce highly fluorinated 1,4-disubstituted-1,2,3-triazoles. These fluorinated triazoles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered lipophilicity. masterorganicchemistry.com

Table 1: Representative CuAAC Reaction with this compound

EntryAzideCatalyst SystemSolventTemperatureYieldProduct
1Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.High1-Benzyl-4-(perfluorooctyl)-1H-1,2,3-triazole
2Azido-adamantaneCuITHFRoom Temp.High1-(Adamantan-1-yl)-4-(perfluorooctyl)-1H-1,2,3-triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction driven by the high ring strain of a cyclooctyne derivative. libretexts.org This bioorthogonal reaction is exceptionally useful for applications in living systems, as it eliminates the need for potentially toxic copper catalysts. libretexts.org The driving force is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne upon cycloaddition with an azide.

Terminal alkynes, such as this compound, are not suitable substrates for SPAAC because they lack the requisite ring strain to enable the reaction to proceed without a catalyst. However, the influence of fluorine substitution is highly relevant in the design of next-generation cyclooctyne reagents. Incorporating electron-withdrawing fluorine atoms at the propargylic positions of a cyclooctyne (e.g., in difluorinated cyclooctyne, DIFO) has been shown to dramatically accelerate the rate of cycloaddition with azides. nih.gov This rate enhancement is attributed to the lowering of the LUMO energy of the alkyne, which facilitates the interaction with the azide's HOMO. Therefore, while this compound itself does not undergo SPAAC, the principles of fluorine's electronic effects are crucial for advancing this bioorthogonal methodology.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.gov The reaction occurs between a conjugated diene (the 4π component) and a dienophile (the 2π component). acs.org The rate of the Diels-Alder reaction is significantly accelerated when the dienophile is substituted with electron-withdrawing groups. libretexts.orgrsc.org

The perfluorooctyl group (C₈F₁₃) is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. Its strong inductive effect renders the alkyne moiety of this compound exceptionally electron-deficient. Consequently, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions, readily reacting with various electron-rich dienes under mild thermal conditions to form fluorinated bicyclic adducts. This high reactivity allows for the construction of complex fluorinated scaffolds that are valuable in agrochemical and pharmaceutical research.

Table 2: Predicted Diels-Alder Reaction with this compound

DieneDienophileConditionsProduct
CyclopentadieneThis compoundThermal (e.g., Toluene, 80 °C)5-(Perfluorooctyl)-5-(H)-bicyclo[2.2.1]hepta-2,6-diene
2,3-Dimethyl-1,3-butadieneThis compoundThermal (e.g., Xylene, 110 °C)1,2-Dimethyl-4-(perfluorooctyl)-4-(H)-cyclohex-1-ene

The thiol-yne reaction is a click chemistry process involving the addition of a thiol across a triple bond. The reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition.

Radical-mediated Thiol-Yne Addition : This pathway is typically initiated by light (photoinitiation) or heat (thermal initiation) in the presence of a radical initiator. The reaction proceeds via a free-radical chain mechanism. The initial addition of a thiyl radical (RS•) to this compound is highly regioselective, yielding the anti-Markovnikov vinyl sulfide as the kinetic product. This is because the radical adds to the terminal carbon, creating a more stable secondary vinyl radical intermediate. A second thiol can then add to the remaining double bond, leading to a 1,2-dithioether product.

Nucleophilic (Michael) Addition : In the presence of a base, a thiol is deprotonated to form a thiolate anion (RS⁻), which acts as a nucleophile. The thiolate attacks the alkyne in a conjugate addition fashion. For this compound, the strong electron-withdrawing perfluorooctyl group polarizes the alkyne, making the internal carbon atom highly electrophilic. Nucleophilic attack by the thiolate therefore occurs at this internal carbon, leading to the Markovnikov addition product after protonation.

The choice of reaction conditions (radical initiator vs. base) allows for selective control over the regiochemical outcome of the hydrothiolation, providing access to either branched (Markovnikov) or linear (anti-Markovnikov) fluorinated vinyl sulfides.

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can limit its application in vivo. libretexts.org Reactions like SPAAC were developed to circumvent this issue.

For a molecule like this compound to be considered for bioorthogonal applications, several factors must be evaluated. Its reactivity in CuAAC is high, but this would be restricted to ex vivo or in vitro labeling of biomolecules. wikipedia.org For direct use in living systems, a catalyst-free reaction would be necessary, which, as discussed, is not feasible for this terminal alkyne via SPAAC.

However, the most compelling feature of this compound in a biological context is its dense fluorine content. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). A biomolecule tagged with a perfluorooctyl group via a click reaction could potentially be tracked in vivo using ¹⁹F MRI, as there is no background ¹⁹F signal in biological tissues. This makes perfluorinated alkynes like this compound highly attractive probes for developing advanced diagnostic and imaging agents.

Organometallic Transformations Involving this compound

Beyond its role in click chemistry, this compound is a versatile substrate for various other organometallic transformations. The electronic properties of the alkyne and its C-F bonds can be exploited in catalyst-mediated reactions to generate novel fluorinated molecules.

One notable transformation is the gold(I)-catalyzed hydrofluorination of alkynes. In a tandem reaction, a gold(I) catalyst can facilitate the transfer of hydrogen fluoride (B91410) (HF) from a source, such as a perfluoroarene/nucleophile pair, directly to an alkyne. libretexts.org This process avoids the direct handling of highly corrosive HF gas. Subjecting this compound to such a system could lead to the formation of gem-difluoro or vinyl fluoride products, which are important motifs in medicinal chemistry.

Additionally, palladium-catalyzed reactions involving C-F bond activation are at the forefront of modern organofluorine chemistry. For instance, palladium catalysts have been used for the defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes to synthesize fluorinated furan derivatives. masterorganicchemistry.com This demonstrates the potential for transition metals to mediate complex transformations involving both alkynes and perfluorinated chains, opening avenues for synthesizing novel fluorinated heterocycles starting from substrates like this compound. The synthesis of various perfluorophenyl-transition-metal complexes has also been explored, indicating the broad utility of fluorinated groups in organometallic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with fluorinated alkynes)

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction proceeds under mild conditions, often at room temperature in the presence of a base like an amine, which also serves as the solvent. wikipedia.org The catalytic cycle involves the oxidative addition of the halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While direct examples of Sonogashira coupling with this compound are not extensively detailed in the reviewed literature, the reactivity of terminal alkynes in such palladium-catalyzed processes is well-established. wikipedia.orgrsc.org A related palladium-catalyzed C–F bond alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed, resulting in the formation of fluorinated furan derivatives. This reaction proceeds via a proposed chelation-assisted oxidative addition of palladium to the C–F bond, followed by a cascade reaction. rsc.org Such methodologies highlight the utility of palladium catalysis in activating and functionalizing fluorinated organic molecules in conjunction with alkynes.

The general applicability of the Sonogashira coupling suggests that this compound would be a viable substrate for coupling with various aryl and vinyl halides to produce perfluoroalkyl-substituted alkynes. The reaction conditions would likely be similar to standard Sonogashira protocols.

Table 1: General Conditions for Sonogashira Coupling

ComponentTypical Reagents/Conditions
AlkyneTerminal Alkyne (e.g., this compound)
Coupling PartnerAryl or Vinyl Halide (I, Br, Cl, OTf)
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper Co-catalystCuI
Base/SolventAmine (e.g., Et₃N, piperidine), DMF
TemperatureRoom Temperature to mild heating

Reactions with Grignard and Organolithium Reagents

The terminal proton of this compound is expected to be significantly acidic due to the strong electron-withdrawing nature of the perfluorooctyl group. This enhanced acidity facilitates deprotonation by strong bases such as Grignard and organolithium reagents to form the corresponding magnesium or lithium acetylide. These organometallic intermediates are potent nucleophiles and can participate in a variety of subsequent reactions.

A study on the reaction of terminal alkynes with perfluoroalkanesulfinyl chlorides utilizes n-butyllithium (n-BuLi) to deprotonate the alkyne, forming a lithium acetylide in situ. This is then transmetalated with zinc chloride to produce an alkynylzinc chloride, which subsequently reacts with the sulfinyl chloride to yield α-alkynyl perfluoroalkyl sulfoxides. researchgate.net This two-step process highlights the utility of organolithium reagents in generating nucleophilic perfluoroalkyl acetylides.

Reaction Scheme with n-BuLi and subsequent functionalization: C₆F₁₃-C≡C-H + n-BuLi → C₆F₁₃-C≡C-Li + BuH C₆F₁₃-C≡C-Li + E⁺ → C₆F₁₃-C≡C-E + Li⁺ (where E⁺ is an electrophile)

Similarly, Grignard reagents (RMgX) would react with this compound to generate the corresponding alkynyl Grignard reagent, which can then be used in reactions with carbonyl compounds, epoxides, and other electrophiles.

Table 2: Expected Products from Reactions of this compound Derived Organometallics

ReagentIntermediateElectrophileExpected Product
n-BuLiC₆F₁₃-C≡C-LiR₂C=OC₆F₁₃-C≡C-C(OH)R₂
EtMgBrC₆F₁₃-C≡C-MgBrCO₂ then H₃O⁺C₆F₁₃-C≡C-COOH
n-BuLi/ZnCl₂C₆F₁₃-C≡C-ZnClR(SO)ClC₆F₁₃-C≡C-S(O)R

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions. nih.gov In the context of palladium catalysis involving fluorinated compounds, these steps are crucial but can be influenced by the electronic properties of the fluoroalkyl groups.

Oxidative Addition: This step involves the insertion of a low-valent metal center (e.g., Pd(0)) into a covalent bond (e.g., C-X or C-H), leading to an increase in the metal's oxidation state (e.g., to Pd(II)). While the oxidative addition of aryl halides is a common initiation step in cross-coupling reactions, the activation of C-F bonds is more challenging. However, palladium-catalyzed reactions involving perfluoroalkyl iodides (RfI) with alkynes have been shown to proceed, in some cases, through a radical mechanism initiated by the single-electron transfer from Pd(0) to RfI. acs.org This generates a perfluoroalkyl radical and a Pd(I) species. acs.org In other systems, chelation-assisted oxidative addition of palladium to a C-F bond has been proposed. rsc.org

Reductive Elimination: This is the reverse of oxidative addition and is often the product-forming step in a catalytic cycle. It involves the formation of a new bond between two ligands on the metal center, with a concomitant decrease in the metal's oxidation state. The reductive elimination from Pd(II) complexes to form C(aryl)-C(fluoroalkyl) bonds is a key step in fluoroalkylation reactions. nih.gov Studies have shown that this step can be the rate-determining step and is influenced by steric and electronic factors. nih.govrsc.org The presence of electron-withdrawing fluoroalkyl groups can make reductive elimination more challenging compared to their non-fluorinated analogues. nih.gov

Mechanistic studies on palladium-catalyzed perfluoroalkylative aryloxycarbonylation of alkynes suggest a rapid oxidative addition of the perfluoroalkyl iodide to Pd(0), followed by a rate-determining step which could be CO insertion or reductive elimination. acs.org

Pauson-Khand Reactions with Fluorinated Enynes and Alkynes

The Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form α,β-cyclopentenones. nih.govwikipedia.org This reaction is a powerful method for constructing five-membered rings. beilstein-journals.orgbeilstein-journals.org

The introduction of fluorine-containing groups into either the alkyne or alkene component can influence the reactivity and outcome of the PKR. nih.govbeilstein-journals.org While intermolecular PKR with simple alkenes can be low yielding, the intramolecular version, using enynes as substrates, is highly efficient for the synthesis of bicyclic systems. nih.govwikipedia.org

Studies on the intramolecular PKR of fluorinated enynes have shown that the position of the fluorine substituent is critical. nih.gov When fluorine groups are on the alkynyl moiety, the reaction can proceed, although yields may vary depending on the specific substrate. nih.gov For example, the cobalt-mediated intramolecular PKR of various fluorinated enynes has been investigated, demonstrating the feasibility of constructing complex fluorinated polycyclic molecules. thieme-connect.comacs.org

Given the general scope of the Pauson-Khand reaction with respect to the alkyne component, this compound is expected to be a suitable substrate for both inter- and intramolecular variants of this reaction, leading to the formation of cyclopentenones bearing a perfluorooctyl group.

Table 3: Examples of Fluorinated Substrates in Pauson-Khand Reactions

Substrate TypeCatalyst/MediatorProduct TypeReference
Fluorinated 1,n-enynesCo₂(CO)₈Fluorinated bicyclic cyclopentenones nih.gov
Fluorinated 1,7-enyne amides[Rh(COD)Cl]₂/AgOTfgem-Difluorinated bicyclic lactam nih.gov
Enynes with vinyl fluoride moietyCo₂(CO)₈Fluorinated polycyclic structures thieme-connect.com

Catalytic Hydrofluorination and Other Gold-Catalyzed Processes

Gold catalysts, particularly cationic gold(I) complexes, are excellent π-acids for activating alkynes towards nucleophilic attack. kcl.ac.uk This property has been exploited in a variety of transformations, including hydrofunctionalization reactions.

Catalytic Hydrofluorination: The addition of hydrogen fluoride (HF) across the triple bond of an alkyne is a direct method to synthesize vinyl fluorides. Gold(I) complexes have been shown to catalyze the hydrofluorination of alkynes under mild conditions. nih.govrsc.org The reaction typically uses an HF source like Et₃N·3HF. acs.org Gold(I) bifluoride complexes have also been developed as stable and efficient catalysts for this transformation, yielding fluorinated alkenes with high stereo- and regioselectivity. core.ac.uknih.gov While terminal alkynes were reported as unreactive in some early systems, nih.gov the development of new catalytic systems has expanded the substrate scope. The hydrofluorination of this compound would be expected to yield a vinyl fluoride, with the regioselectivity being a key point of investigation.

Other Gold-Catalyzed Processes: Besides hydrofluorination, gold catalysts can promote a range of other reactions involving alkynes, such as hydration, hydroalkoxylation, and cyclization reactions. researchgate.net For instance, an efficient synthesis of α-fluoroketones has been developed through a gold-catalyzed reaction of aldehyde-yne derivatives with Selectfluor. researchgate.net The strong π-acidity of gold catalysts makes them suitable for activating the electron-deficient alkyne bond in this compound for various nucleophilic additions and cycloisomerization reactions.

Polymerization and Oligomerization Reactions of Perfluorinated Alkynes

Step-Growth Polymerizations for Perfluoropolyether-Based Fluoropolymers

Perfluoropolyethers (PFPEs) are a class of fluoropolymers with exceptional properties, including high thermal and chemical stability, low surface tension, and excellent lubricating properties. chemwells.comfluorochemie.com The synthesis of PFPE-based polymers can be achieved through various polymerization methods.

Step-growth polymerization offers a versatile route to high-performance fluoropolymers. nih.gov A notable example is the A2 + B2 step-growth polymerization between a PFPE-diyne and a fluorinated diazide. This reaction, often a copper-catalyzed or thermally activated azide-alkyne cycloaddition ("click chemistry"), produces thermoplastic fluoropolymers. nih.gov This method allows for the synthesis of materials with tunable properties, achieving high thermal stability (up to ~300 °C) and low glass transition temperatures (around -100 °C). nih.govresearchgate.net

Although this compound is a monoalkyne, it could potentially be converted into a difunctional monomer suitable for step-growth polymerization. For example, it could be functionalized to introduce a second reactive group. Alternatively, it could serve as a chain-terminating agent to control the molecular weight of polymers formed from difunctional perfluorinated monomers. The principles of step-growth polymerization involving perfluorinated diynes and diazides provide a framework for incorporating units derived from this compound into novel fluoropolymer structures.

The synthesis of PFPEs themselves often involves the anionic ring-opening polymerization of hexafluoropropylene oxide or the photooxidation of tetrafluoroethylene or hexafluoropropylene. fluorochemie.comnih.gov The resulting oligomers can then be functionalized with reactive end-groups, such as alkynes, for further polymerization. nih.gov

Controlled Radical Polymerization (CRP) Approaches

Controlled radical polymerization (CRP) techniques are powerful tools for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. digitellinc.comnih.gov However, the direct CRP of highly fluorinated alkynes like this compound presents significant challenges. The high strength of the C-F bond and the unique reactivity of fluorinated radicals can complicate polymerization kinetics. acs.org

While direct CRP of this compound is not extensively documented, related fluorinated monomers have been successfully polymerized using CRP methods. nih.govresearchgate.net Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are the primary methods used for CRP. nih.gov For fluorinated monomers, photo- and thermo-initiated radical processes are often employed. researchgate.net The application of these methods to perfluorinated alkynes would likely require careful selection of initiators, catalysts, and solvents to manage the reactivity and achieve controlled polymer growth. The successful controlled polymerization of vinylidenecyclopropanes, which serve as butatriene homologues, into alkyne-based polymers suggests that radical-based chain-growth methods for creating polyalkynes are feasible under controlled conditions. researchgate.net

Table 1: Major Controlled Radical Polymerization (CRP) Techniques

CRP TechniqueAbbreviationKey ComponentsTypical Monomers
Atom Transfer Radical PolymerizationATRPInitiator (alkyl halide), Transition Metal Catalyst (e.g., Cu(I)/ligand), Deactivator (e.g., Cu(II)/ligand)Styrenes, (meth)acrylates, acrylonitrile
Reversible Addition-Fragmentation Chain TransferRAFTInitiator (e.g., AIBN), RAFT Agent (thiocarbonylthio compounds)Wide range of vinyl monomers
Nitroxide-Mediated PolymerizationNMPInitiator (alkoxyamine), Nitroxide persistent radicalStyrenes, acrylates, dienes

Ring-Forming Polymerizations Leading to Perfluorocyclobutyl (PFCB) Systems

Perfluorocyclobutyl (PFCB) aryl ether polymers are a class of high-performance fluoropolymers known for their excellent thermal stability, chemical resistance, and processability. nih.gov The primary route to PFCB polymers is the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. nih.gov This ring-forming polymerization proceeds without the need for catalysts or initiators, typically at temperatures above 150 °C. nih.gov

The monomer this compound is not a direct precursor for PFCB polymerization as it lacks the necessary trifluorovinyl ether group. However, it could potentially serve as a building block in the synthesis of a TFVE-containing monomer. A plausible, though complex, synthetic route would involve the conversion of the perfluoroalkyne into a fluorinated alcohol, which could then be reacted to form a TFVE monomer. For instance, novel TFVEs have been synthesized from sodium alkoxides and hexafluoropropene oxide, followed by thermolysis. utoronto.ca Such a multi-step synthesis would be required to incorporate the perfluorooctyl moiety from this compound into a polymerizable TFVE monomer, which could then undergo thermal cyclopolymerization to form a PFCB system.

Activation of Alkyne Polymerization by Lewis Acids and Metal-Carbene Complexes

The polymerization of alkynes can be activated or catalyzed by various agents, including Lewis acids and metal-carbene complexes. For an electron-deficient alkyne like this compound, these methods can be particularly effective.

Lewis Acids: Lewis acids can activate the alkyne bond towards polymerization by coordinating to the triple bond, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another monomer unit or an initiator. This approach is particularly relevant for anionic polymerization pathways. While the direct Lewis acid-catalyzed polymerization of this compound is not specifically detailed in available literature, the principle has been applied to the hydrogenation of terminal alkynes using polymeric Lewis acids based on triphenylborane (BPh3), demonstrating the interaction of Lewis acids with alkynes. researchgate.netnih.gov Poly-Lewis acids constructed from rigid aromatic scaffolds extended by alkynyl units have also been synthesized, highlighting the compatibility of these functionalities. rsc.org

Metal-Carbene Complexes: Transition metal N-heterocyclic carbene (NHC) complexes are versatile catalysts for various polymerization reactions. While extensively used for olefin polymerization, their application to alkyne polymerization is also an area of active research. The mechanism would likely involve the formation of a metal-vinylidene intermediate, which then initiates the chain-growth polymerization of the alkyne. Research on the activation of alkyne polymerization by metal-carbene complexes in conjunction with Lewis acids has been explored, suggesting a synergistic effect. researchgate.net

Multicomponent Polymerization Strategies

Multicomponent polymerizations (MCPs) are highly efficient one-pot strategies that combine three or more different monomers to create complex polymers. rsc.org These reactions are valued for their operational simplicity, high atom economy, and ability to generate diverse polymer structures. documentsdelivered.com The electron-deficient nature of this compound makes it an excellent candidate for MCPs, particularly those involving nucleophilic additions.

An example of a relevant MCP is the combination of an alkyne, a carbonyl chloride, and a thiol, which proceeds under mild conditions to afford sulfur-rich polymers with high molecular weight and regioselectivity. documentsdelivered.com Another powerful MCP is the azide-alkyne cycloaddition, a cornerstone of "click chemistry." rsc.org For electron-deficient alkynes, this reaction can often proceed without a copper catalyst. nih.gov A bifunctional molecule containing a this compound moiety could be copolymerized with a diazide monomer to produce highly fluorinated poly(1,2,3-triazole)s.

Table 2: Potential Multicomponent Polymerizations (MCPs) for this compound

MCP TypeMonomer 1Monomer 2Monomer 3Resulting Polymer Linkage
Azide-Alkyne CycloadditionDi-alkyne (from this compound)Diazide-Triazole
Alkyne-Carbonyl Chloride-ThiolDi-alkyne (from this compound)Dicarbonyl chlorideDithiolThioester and Vinyl Sulfide

Synthesis of Fluorinated Polythioethers

The synthesis of fluorinated polythioethers from this compound can be efficiently achieved via thiol-yne click chemistry. This reaction involves the addition of a thiol across the alkyne bond. The process can be initiated by either radicals (photo- or thermo-initiation) or bases/nucleophiles (Michael addition). researchgate.netnih.gov

The mechanism proceeds in two steps:

First Addition: A thiyl radical or thiolate anion adds to the electron-deficient alkyne, forming a vinyl sulfide intermediate.

Second Addition: A second thiol molecule adds to the vinyl sulfide, resulting in a 1,2-dithioether linkage. nih.gov

When a dialkyne monomer derived from this compound is reacted with a dithiol, a linear polythioether is formed. This step-growth polymerization is highly efficient and offers excellent control over the polymer structure. researchgate.net The bireactivity of the alkyne group, which can react with two thiol groups, allows for the formation of highly cross-linked networks if multifunctional thiols are used. nih.govresearchgate.net The resulting fluorinated polythioethers are expected to exhibit high refractive indices and excellent thermal stability. rsc.org

Other Significant Reaction Pathways

Nucleophilic Additions and Substitutions on Perfluorinated Alkynes

The carbon-carbon triple bond in this compound is highly electron-deficient due to the strong inductive effect of the perfluorooctyl group. This makes it an excellent electrophile, readily undergoing nucleophilic conjugate addition reactions with a wide range of nucleophiles. acs.org

Addition of Amines: Primary and secondary amines add to the alkyne to form enamines or imines. openstax.org The reaction begins with the nucleophilic attack of the amine on one of the alkyne carbons, followed by proton transfer to yield the stable enamine product. libretexts.orgunizin.org This "amino-yne" reaction is a type of click chemistry that can be used for polymer synthesis or modification.

Addition of Alcohols: Alcohols, being weaker nucleophiles than amines, typically require acid or base catalysis to add across the electron-deficient alkyne. libretexts.orglibretexts.orgopenstax.org Under acidic conditions, the alkyne can be protonated, increasing its electrophilicity, while under basic conditions, the alcohol is deprotonated to the more nucleophilic alkoxide. The initial product is a vinyl ether.

Addition of Thiols: As discussed in the synthesis of polythioethers, thiols are excellent nucleophiles for this reaction, leading to vinyl sulfide and dithioether products. nih.gov

These nucleophilic addition reactions are highly valuable in synthetic chemistry for creating complex fluorinated molecules and functional materials from the this compound building block. nih.gov

Electrophilic Transformations

The presence of the strongly electron-withdrawing perfluorooctyl group significantly influences the reactivity of the alkyne's triple bond in this compound. This group diminishes the electron density of the C≡C bond, making it less susceptible to electrophilic attack compared to non-fluorinated alkynes. However, under appropriate conditions, electrophilic additions can still occur.

Research on analogous perfluoroalkyl acetylenes has shown that the addition of electrophiles proceeds with a regioselectivity dictated by the electronic effects of the perfluoroalkyl chain. For instance, in the addition of hydrogen halides (HX), the hydrogen atom typically adds to the carbon atom bearing the perfluoroalkyl group, leading to the formation of the more stable vinyl cation intermediate.

Table 1: Predicted Regioselectivity in Electrophilic Additions to this compound

ElectrophileReagentPredicted Major Product
ProtonH-X (e.g., HCl, HBr)2-Halo-1H,1H-perfluorooct-1-ene
HalogenX₂ (e.g., Br₂, Cl₂)(E/Z)-1,2-Dihalo-1H,1H-perfluorooct-1-ene

Note: The data presented in this table is predictive and based on the established reactivity of similar perfluoroalkyl alkynes. Specific experimental validation for this compound may vary.

Functionalization of Carbon Surfaces Using this compound

The modification of carbon surfaces, such as those of graphite, carbon nanotubes, and graphene, is a critical area of materials science. The introduction of perfluoroalkyl chains can impart desirable properties like hydrophobicity, oleophobicity, and altered electronic characteristics. This compound represents a potential reagent for such surface modifications due to the reactivity of its terminal alkyne group.

One common method for the functionalization of carbon surfaces is through covalent attachment. The terminal alkyne of this compound can undergo various reactions to form stable bonds with carbon materials. For example, thermal or photochemical "ene" reactions can lead to the direct attachment of the perfluoroalkylalkyne to the carbon surface. Another approach involves the well-known "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-modified carbon surface can react with this compound to form a stable triazole linkage.

Table 2: Potential Methods for Carbon Surface Functionalization with this compound

Carbon MaterialFunctionalization MethodResulting Surface Property
GrapheneThermal "ene" reactionIncreased hydrophobicity
Carbon NanotubesAzide-Alkyne "Click" ChemistryEnhanced dispersibility in fluorinated solvents
Amorphous CarbonPlasma-initiated graftingLow surface energy coating

Note: This table outlines potential functionalization strategies. The specific reaction conditions and outcomes would need to be determined experimentally.

Formation of Fluoro-Containing Heterocycles via Alkyne Cyclizations

Perfluoroalkyl-substituted heterocycles are of great interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. The triple bond in this compound serves as a versatile building block for the synthesis of various fluoro-containing heterocyclic systems through cycloaddition reactions.

A prominent example is the [3+2] cycloaddition reaction. For instance, the reaction of this compound with azides leads to the formation of 1,2,3-triazoles, a class of heterocycles with a wide range of applications. Similarly, cycloaddition with nitrile oxides can yield isoxazoles containing a perfluorooctyl substituent. The regioselectivity of these cycloadditions is influenced by the electronic nature of the perfluoroalkyl group.

Table 3: Examples of Heterocycles Potentially Synthesized from this compound

ReagentHeterocyclic Product
Organic Azide (R-N₃)1-Substituted-4-(perfluorooctyl)-1H-1,2,3-triazole
Nitrile Oxide (R-CNO)3-Substituted-5-(perfluorooctyl)isoxazole
Diazo Compound (R₂CN₂)3-(Perfluorooctyl)pyrazole

Note: The structures and isomers formed would depend on the specific reactants and reaction conditions employed. The listed products represent likely outcomes based on known cycloaddition chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and proton framework. For fluorinated molecules like 1H-Perfluorooct-1-yne, ¹⁹F NMR provides an additional layer of structural information.

The ¹H NMR spectrum of this compound is characterized by the signal corresponding to the terminal alkyne proton (H-C≡C-). Due to the electron-withdrawing nature of the adjacent perfluoroalkyl group, this proton is expected to be deshielded and resonate at a specific chemical shift. In a study detailing the synthesis of this compound, the terminal alkyne proton of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne was observed as a triplet at 3.07 ppm with a coupling constant (J) of 5.7 Hz to the adjacent fluorine atoms (JH-F) mit.edu. The splitting of the proton signal into a triplet is a result of coupling to the two fluorine atoms on the C3 carbon.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
≡C-H3.07Triplet (t)5.7 (JH-F)

This table presents the ¹H NMR data for the terminal alkyne proton in this compound.

The chemical shift of terminal alkyne protons generally falls in the range of 2-3 ppm openochem.orglibretexts.org. The observed downfield shift to 3.07 ppm can be attributed to the strong deshielding effect of the highly electronegative perfluorohexyl group.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the wide range of chemical shifts and the high sensitivity of the ¹⁹F nucleus. The ¹⁹F NMR spectrum of this compound displays distinct signals for each of the chemically non-equivalent fluorine environments within the perfluorohexyl chain.

Experimental data for 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne shows the following ¹⁹F NMR chemical shifts, referenced to an external CFCl₃ standard mit.edu:

Fluorine Group Chemical Shift (δ, ppm)
-CF₂-C≡-99.76
-CF₂--121.83
-CF₂--123.25
-CF₂--123.39
-CF₂--126.69
-CF₃-81.33

This table summarizes the ¹⁹F NMR chemical shifts for the different fluorine environments in this compound.

The signals are well-resolved, allowing for the unambiguous assignment of each difluoromethylene (-CF₂-) and the terminal trifluoromethyl (-CF₃) group. The chemical shifts are influenced by the proximity to the alkyne functionality and the end of the chain.

To definitively establish the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate different nuclei through bonds, providing a comprehensive structural map.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the case of this compound, an HSQC spectrum would show a correlation between the alkyne proton at 3.07 ppm and the terminal alkyne carbon (C1).

The alkyne proton (H1) showing a correlation to the second alkyne carbon (C2) and the first carbon of the perfluorinated chain (C3).

Fluorine atoms on C3 showing correlations to C2, C4, and potentially H1, depending on the specific HMBC pulse sequence and coupling constants.

These 2D NMR experiments provide unequivocal evidence for the molecular structure by piecing together the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₈HF₁₃), the calculated exact mass is 343.9870661 Da. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition.

Property Value
Molecular FormulaC₈HF₁₃
Calculated Exact Mass343.9870661 Da

This table shows the molecular formula and calculated exact mass for this compound.

Common fragmentation pathways for perfluorinated compounds involve the cleavage of C-C bonds within the fluorinated chain. For this compound, likely fragmentation would involve the loss of perfluoroalkyl fragments.

Hypothetical Fragmentation of this compound:

Fragment Ion Structure Notes
[M - CF₃]⁺[C₇HF₁₀]⁺Loss of a trifluoromethyl radical.
[M - C₂F₅]⁺[C₆HF₈]⁺Loss of a pentafluoroethyl radical.
[M - C₃F₇]⁺[C₅HF₆]⁺Loss of a heptafluoropropyl radical.
[CₙF₂ₙ₊₁]⁺e.g., [CF₃]⁺, [C₂F₅]⁺Formation of stable perfluoroalkyl cations.

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for similar compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule's constituent bonds, offering distinct signatures for the key functional groups.

The IR and Raman spectra of this compound are dominated by absorption and scattering bands corresponding to the terminal alkyne and the numerous carbon-fluorine bonds.

The terminal alkyne functionality gives rise to two highly characteristic vibrations:

≡C-H Stretch: A strong and narrow absorption band typically appears in the 3330-3270 cm⁻¹ region of the IR spectrum. orgchemboulder.com This band is a definitive indicator of a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch is observed in the 2260-2100 cm⁻¹ range. orgchemboulder.com In terminal alkynes, this absorption is typically weak in the IR spectrum but can produce a strong signal in the Raman spectrum due to the change in polarizability associated with the vibration. acs.org

The perfluoroalkyl chain contributes intense and complex absorption bands in the fingerprint region of the IR spectrum.

C-F Stretch: Carbon-fluorine stretching vibrations are responsible for very strong absorption bands, typically found in the 1300-1000 cm⁻¹ region. The high electronegativity of fluorine results in a large dipole moment change during vibration, leading to high IR intensity. The exact frequencies can be complex due to the coupling of vibrations in the -(CF₂)n- chain. Theoretical calculations on similar perfluorinated molecules show that C-F stretching modes dominate the spectrum in this region. bris.ac.uk

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Terminal Alkyne≡C-H Stretch3330 - 3270Strong, Narrow (IR)
C≡C Stretch2260 - 2100Weak (IR), Strong (Raman)
≡C-H Bend700 - 610Strong (IR)
Perfluoroalkyl ChainC-F Stretch1300 - 1000Very Strong (IR)

The distinct and well-resolved vibrational band of the terminal alkyne C-H stretch provides an excellent spectroscopic handle for monitoring chemical transformations in real-time using in-situ IR spectroscopy (often referred to as ReactIR). pnas.org For instance, in reactions involving the deprotonation of the alkyne to form an acetylide, the disappearance of the sharp ≡C-H stretching band around 3300 cm⁻¹ can be quantitatively monitored over time. pnas.org This allows for the precise determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions. Similarly, reactions that consume the triple bond, such as hydrofluorination or cycloadditions, would lead to the disappearance of the C≡C stretching frequency, providing another avenue for in-situ monitoring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

For this compound, the primary chromophore is the isolated carbon-carbon triple bond. Non-conjugated alkynes, like this compound, undergo electronic transitions (e.g., π → π*) that require high energy. libretexts.org Consequently, their absorption maxima (λmax) occur in the far-UV region, typically at wavelengths below 200 nm. libretexts.org This region is often inaccessible with standard laboratory spectrophotometers.

The perfluoroalkyl chain does not possess π-electrons and therefore does not create a conjugated system with the alkyne. Its primary influence is inductive, withdrawing electron density from the triple bond. However, this effect does not significantly shift the absorption into the accessible UV-Vis range. Therefore, this compound is expected to be largely transparent in the standard UV-Vis region (200-800 nm). Significant absorption at longer wavelengths would only be expected if the alkyne were conjugated with other chromophores, such as aromatic rings or other multiple bonds. libretexts.org

Electrochemical Investigations of Fluorinated Alkyne Systems

Electrochemical methods are used to study the redox properties of molecules, providing information on their ability to accept or donate electrons and the mechanisms of these electron transfer processes.

The electrochemical behavior of this compound is dictated by the interplay between the reducible alkyne group and the strongly electron-withdrawing perfluorohexyl chain.

Reduction: Alkynes can undergo electrochemical reduction (hydrogenation) to form alkenes and subsequently alkanes. oaepublish.com The presence of the perfluoroalkyl group, with its powerful inductive electron-withdrawing effect (-I effect), is expected to make the triple bond more electron-deficient. This would likely lower the reduction potential, making this compound easier to reduce compared to its non-fluorinated analog, 1-octyne. The electron transfer mechanism would involve the addition of electrons to the alkyne's π* antibonding orbitals, followed by protonation.

Oxidation: The oxidation of alkynes is generally difficult, occurring at high positive potentials. The strong electron-withdrawing nature of the C₆F₁₃ group would further increase the oxidation potential, making it even more challenging to remove an electron from the π-system. However, electrochemical techniques can be employed to induce oxidative functionalization reactions. For example, in the presence of appropriate nucleophiles and mediators, reactions like oxyhalogenation can occur at the anode. mdpi.com The general mechanism involves the oxidation of a mediator or halide, which then attacks the alkyne to initiate the functionalization cascade. mdpi.com The electrochemical oxidation of perfluorinated compounds, more broadly, has been studied as a method for their degradation, proceeding through mechanisms that can involve electron transfer and radical reactions. nih.gov

Voltammetric Techniques for Electrochemical Characterization

Currently, there is a notable absence of specific studies in the peer-reviewed scientific literature detailing the electrochemical characterization of this compound using voltammetric techniques. Comprehensive searches for detailed research findings, such as cyclic voltammograms, oxidation-reduction potentials, and mechanistic studies related to this specific compound, have not yielded any specific data.

The electrochemical behavior of perfluoroalkyl substances (PFAS) and alkynes has been investigated more broadly. For instance, research on the electrochemical reduction of various PFAS compounds indicates that the strong carbon-fluorine bond generally requires highly negative potentials for reduction, often leading to defluorination processes. The electrochemical oxidation of PFAS has also been explored, typically requiring high potentials on specialized electrode materials to break down these persistent compounds.

Similarly, the electrochemistry of terminal alkynes is a well-established field. The triple bond can undergo both reduction and oxidation, and the terminal acetylenic proton can also be involved in electrochemical processes. The presence of the highly electronegative perfluorooctyl group in this compound is expected to significantly influence the electrochemical properties of the alkyne moiety. The strong electron-withdrawing nature of the perfluoroalkyl chain would likely make the molecule more susceptible to reduction and more difficult to oxidize compared to non-fluorinated analogues. However, without specific experimental data from voltammetric studies on this compound, any discussion of its precise electrochemical behavior remains speculative.

Due to the lack of available research, no data tables on the voltammetric parameters of this compound can be presented. Further experimental investigation is required to elucidate the electrochemical characteristics of this compound.

Applications of 1h Perfluorooct 1 Yne in Advanced Materials and Chemical Synthesis

Polymer and Copolymer Synthesis for High-Performance Materials

The incorporation of fluorinated segments into polymers is a well-established strategy for creating materials with exceptional properties. The distinct functionalities of 1H-Perfluorooct-1-yne allow for its use in synthesizing advanced polymers with tailored characteristics.

Tailored Fluoropolymers with Tunable Properties

While specific examples of homopolymerization of this compound are not extensively detailed in available research, the terminal alkyne group allows it to be a monomer in various polymerization reactions. Transition-metal-catalyzed polymerizations of terminal alkynes are known methods for creating substituted polyacetylenes. By incorporating the C8F13 side chain, the resulting polymer would be expected to exhibit low surface energy, high thermal stability, and insolubility in common organic solvents, characteristic of fluoropolymers. The properties of such polymers could be tuned by copolymerizing this compound with other monomers, allowing for precise control over the final material's physical and chemical characteristics.

Creation of Fluorine-Containing Macromolecular Architectures

The synthesis of complex macromolecular architectures such as block, graft, and star polymers benefits from controlled polymerization techniques. sigmaaldrich.com Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be used to create well-defined polymers. sigmaaldrich.commdpi.com The alkyne group on this compound can be leveraged post-polymerization. For instance, a polymer backbone could be synthesized with pendant azide groups, which would then react with this compound via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to graft the perfluorooctyl chains onto the main polymer. nih.gov This approach enables the creation of complex, highly fluorinated macromolecular structures. nih.gov

Surface Functionalization of Polymeric Substrates

The modification of polymer surfaces is critical for many applications in biomedical devices, sensors, and microelectronics. mdpi.com The terminal alkyne of this compound makes it an ideal candidate for surface functionalization using click chemistry. nih.gov A polymeric substrate can be prepared with surface-exposed azide groups. The subsequent reaction with this compound via CuAAC provides a highly efficient and specific method to covalently attach the perfluorinated chains to the surface. mdpi.comkit.edu This process can transform a standard polymer surface into a highly hydrophobic and oleophobic one, imparting properties like water repellency and anti-fouling.

Table 1: Potential Surface Properties Modified by this compound

Property Expected Outcome Underlying Principle
Wettability Increased hydrophobicity and oleophobicity The low surface energy of the perfluoroalkyl chain repels both water and oils.
Friction Reduced coefficient of friction The fluorinated surface mimics the low-friction properties of materials like PTFE.
Biocompatibility Reduced protein adsorption and cell adhesion Highly fluorinated surfaces are known to resist non-specific biological interactions.

| Chemical Resistance | Enhanced stability in corrosive environments | The strong carbon-fluorine bonds are resistant to chemical attack. |

Development of Fluoro-Containing Building Blocks for Organic Synthesis

Fluorinated building blocks are essential in medicinal, agricultural, and materials chemistry for introducing fluorine's unique properties into target molecules. e-bookshelf.denih.gov this compound serves as a versatile building block itself. Its terminal alkyne can undergo a wide range of reactions, including nucleophilic additions, cross-coupling reactions, and cycloadditions, to create more complex fluorinated molecules. nih.govnih.gov For example, Sonogashira coupling could be used to attach the perfluoroalkyl-acetylene unit to aromatic rings, creating precursors for liquid crystals or other advanced materials. The high electronegativity of the perfluoroalkyl group also influences the reactivity of the adjacent alkyne, making it susceptible to specific transformations.

Generation of Fluoro-Containing Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. The synthesis of fluorinated heterocycles often imparts enhanced metabolic stability and binding affinity in drug candidates. nih.gov Cycloaddition reactions are a powerful tool for constructing heterocyclic rings. nih.govdntb.gov.ua The electron-deficient alkyne in this compound, due to the strong electron-withdrawing effect of the C6F13 group, is an excellent candidate for [3+2] cycloaddition reactions with 1,3-dipoles like azides and nitrones. nih.gov This reaction, often a form of click chemistry, would yield highly substituted, fluorinated triazoles or other five-membered heterocycles, which are valuable scaffolds in medicinal chemistry. researchgate.net

Table 2: Potential Cycloaddition Reactions with this compound

Reaction Type Reactant Resulting Heterocycle
[3+2] Cycloaddition Organic Azide (R-N₃) 1,2,3-Triazole
[3+2] Cycloaddition Nitrone Isoxazoline

| [4+2] Diels-Alder | Diene | Cyclohexadiene derivative |

Engineering of Novel Organic Materials with Enhanced Functionality

The synthesis of novel organic materials with tailored functions is a primary goal of modern materials science. The incorporation of the perfluoroalkyl chain from this compound is a direct route to materials with enhanced properties. For instance, acetylenic precursors can be used to synthesize high-carbon materials with significant thermal stability. harvard.edu By polymerizing or cross-linking monomers derived from this compound, it is possible to create highly cross-linked organic solids. These materials would be expected to exhibit extreme thermal resistance and chemical inertness, making them suitable for applications in harsh environments. Furthermore, the introduction of the perfluoroalkyl group can be used to tune the electronic properties of conjugated organic materials for applications in organic electronics.

Dielectric Materials with Low Dielectric Constant

Fluoropolymers are renowned for their exceptional electrical insulating properties, largely attributed to their low dielectric constant (low-k). alfa-chemistry.comdaikinchemicals.com The presence of highly electronegative fluorine atoms in the polymer structure creates strong carbon-fluorine (C-F) bonds. These bonds result in a symmetric molecular structure with low polarizability, which is key to achieving a low dielectric constant. daikinchemicals.commdpi.com Materials with a low dielectric constant are crucial in the electronics and telecommunications industries as they minimize signal loss and allow for the efficient transmission of electrical signals, especially at high frequencies. alfa-chemistry.comdaikinchemicals.com

As a monomer, this compound is a prime candidate for synthesizing fluoropolymers with desirable dielectric properties. Its high fluorine content contributes directly to lowering the dielectric constant. The terminal alkyne group (–C≡CH) provides a reactive site for polymerization, allowing it to be incorporated into various polymer backbones. Research into novel fluorinated monomers for creating thermoset resins has shown the potential for developing materials with excellent thermal stability and low dielectric constants, suitable for use as substrates or packaging materials in high-frequency microelectronics. rsc.orgrsc.org

Table 2: Dielectric Constants of Various Polymers

Material Dielectric Constant (k) at 1 MHz
Polyimide 3.4
Epoxy Resin 4.0 - 5.0
Polytetrafluoroethylene (PTFE) 2.1 daikinchemicals.com
Perfluoroalkoxy (PFA) 2.1 daikinchemicals.com

| Functional Fluoropolymer (p-DBAF-FBCB) | ~2.45 rsc.org |

This table illustrates the significantly lower dielectric constant of fluoropolymers compared to conventional polymers.

Development of Hydrophobic and Oleophobic Coatings

The perfluorohexyl chain of this compound is both hydrophobic (water-repellent) and oleophobic (oil-repellent). This dual repellency stems from the exceptionally low surface energy of perfluorinated compounds. ptfecoatings.com The strong, stable C-F bonds create a surface that other molecules, including both polar water and non-polar oils, cannot easily wet or adhere to. ptfecoatings.comstackexchange.com

This property is highly sought after for creating self-cleaning and anti-fouling surfaces. ptfecoatings.comomega-optical.com When applied as a coating or incorporated into a polymer matrix, molecules like this compound can impart these characteristics to a substrate. The reactive alkyne end can be used to chemically bond the molecule to a surface, ensuring the durability of the coating. Fluorinated polymer coatings are used across numerous applications, from consumer electronics to protect screens from fingerprints to industrial equipment to prevent biofouling and ease cleaning. omega-optical.comnih.gov The development of coatings using fluorinated siloxanes and other polymers has demonstrated the ability to create robust surfaces with high contact angles for both water and oils, indicating strong repellency. uni-saarland.degoogle.com

Table 3: Surface Tension and Contact Angles

Liquid Surface Tension (mN/m) Typical Contact Angle on a Perfluorinated Surface
Water ~72 > 110°

A higher contact angle signifies greater repellency. Perfluorinated surfaces maintain high contact angles against both water and oils due to their very low surface energy.

Materials for Separation Technologies

Fluoropolymers are increasingly used in advanced separation technologies, particularly for fabricating gas separation membranes. mdpi.com These materials are valued for their superior thermal and chemical stability, which allows them to operate in harsh industrial environments. mdpi.commdpi.com The inclusion of fluorine in a polymer's structure can enhance its gas separation performance by influencing both permeability (the rate at which gas passes through) and selectivity (the ability to separate one gas from another). mit.eduresearchgate.net

Amorphous (non-crystalline) perfluorinated polymers are particularly effective as they combine high gas permeability with good selectivity. mdpi.com this compound can serve as a monomer or a modifying agent for creating such separation materials. Its polymerization can lead to novel fluoropolymers with tailored properties. Alternatively, it can be grafted onto existing polymer membranes, where its perfluorinated chain would modify the surface properties and interstitial spaces of the membrane, potentially enhancing its separation efficiency for specific gas pairs like H₂/O₂ or for removing contaminants from natural gas. researchgate.netdoi.org The inherent chemical resistance provided by the fluorinated structure ensures the longevity and reliability of the membrane in chemically aggressive streams. nationalplastics.com

Table 4: Common Fluoropolymers in Membrane Applications

Fluoropolymer Common Applications Key Properties
PVDF (Polyvinylidene fluoride) Water treatment (MD), Gas separation Good thermal stability, chemical resistance mdpi.com
PTFE (Polytetrafluoroethylene) Membrane distillation (MD), Filtration High hydrophobicity, excellent chemical resistance mdpi.com

| Amorphous Perfluoropolymers | Gas separation (e.g., CO₂/CH₄) | High permeability and selectivity, soluble in fluorinated solvents mdpi.com |

Future Research Directions and Unexplored Avenues for 1h Perfluorooct 1 Yne Chemistry

Integration with Green Chemistry Principles and Sustainable Synthesis

The synthesis of fluorinated organic compounds has traditionally relied on methods that often involve harsh reagents and generate significant waste. A paramount future direction for 1H-Perfluorooct-1-yne chemistry is the development of synthetic pathways that align with the principles of green chemistry. This involves a multi-faceted approach aimed at improving the environmental footprint of its production and subsequent transformations.

Key Research Areas:

Development of Greener Fluorination Reagents: A significant challenge in organofluorine chemistry is the reliance on hazardous fluorinating agents. Future research will likely focus on identifying and utilizing safer, more environmentally benign sources of fluorine for the synthesis of this compound and its precursors. This could involve exploring novel catalytic systems that can activate less reactive fluoride (B91410) sources or employing enzymatic processes inspired by natural fluorination mechanisms.

Catalytic Approaches to Minimize Waste: Moving away from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. Research efforts will be directed towards developing catalytic routes for the synthesis and functionalization of this compound that minimize the formation of byproducts and allow for catalyst recycling.

Use of Sustainable Solvents and Reaction Conditions: The use of volatile organic compounds (VOCs) as solvents poses environmental and health risks. A key area of investigation will be the exploration of alternative, greener solvents such as water, supercritical fluids, or bio-based solvents for reactions involving this compound. Additionally, the development of solvent-free reaction conditions or the use of ultrasound and microwave-assisted synthesis can contribute to more sustainable processes.

Atom Economy and Process Intensification: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Process intensification, through techniques like continuous flow chemistry, can also lead to more efficient and safer production methods with reduced waste generation.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-carbon triple bond and the influence of the perfluoroalkyl chain in this compound present both opportunities and challenges for catalysis. The development of novel catalytic systems is crucial for unlocking its full synthetic potential and enabling precise control over its transformations.

Emerging Catalytic Strategies:

C-F Bond Activation Catalysis: The exceptional strength of the carbon-fluorine bond in the perfluoroalkyl chain has traditionally limited its synthetic manipulation. However, recent advancements in catalysis are opening doors to the selective activation and functionalization of C-F bonds. Future research will likely focus on applying these innovative catalytic systems, including those based on transition metals (e.g., nickel and palladium) and photocatalysis, to this compound. This could lead to novel transformations and the synthesis of previously inaccessible fluorinated molecules.

Photocatalytic and Electrocatalytic Methods: Light- and electricity-driven catalytic reactions offer mild and sustainable alternatives to traditional thermal methods. The exploration of photocatalytic and electrocatalytic systems for reactions involving the alkyne moiety of this compound could lead to new modes of reactivity and enhanced selectivity.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts will play a vital role. While homogeneous catalysts often offer high selectivity and activity, heterogeneous catalysts provide advantages in terms of separation and reusability. The development of robust and recyclable heterogeneous catalysts for reactions of this compound is a key area for future investigation. This includes exploring metal-organic frameworks (MOFs) and porous organic polymers (POPs) as catalyst supports.

Enzymatic and Bio-inspired Catalysis: Nature has evolved highly efficient enzymes for various chemical transformations. The development of enzymatic or bio-inspired catalytic systems for the functionalization of this compound could offer unparalleled selectivity and sustainability.

Development of Advanced Materials with Multifunctional Properties

The unique properties imparted by the perfluoroalkyl chain, such as hydrophobicity, oleophobicity, and thermal stability, make this compound an attractive building block for the creation of advanced materials with tailored functionalities.

Potential Material Applications:

Fluorinated Polymers and Coatings: Polymerization of this compound or its copolymerization with other monomers could lead to the development of novel fluorinated polymers with exceptional properties. These materials could find applications as high-performance coatings with anti-fouling, self-cleaning, and low-friction characteristics.

Liquid Crystals and Optoelectronic Materials: The rigid rod-like structure of the alkyne and the electronic influence of the perfluoroalkyl group suggest potential applications in the field of liquid crystals and organic electronics. Future research could explore the synthesis of liquid crystalline materials and organic semiconductors derived from this compound.

Functionalized Nanomaterials: The covalent attachment of this compound to the surface of nanomaterials, such as nanoparticles and carbon nanotubes, can be used to modify their surface properties. This could lead to the development of novel nanocomposites with enhanced dispersibility in fluorinated solvents or with specific surface functionalities.

Materials for Energy Storage and Conversion: The electrochemical stability of fluorinated compounds makes them interesting candidates for applications in energy storage devices. Research into the use of this compound derivatives as electrolytes or electrode materials in batteries and supercapacitors is a promising avenue.

Bio-Inspired and Bio-Orthogonal Applications in Chemical Biology

The field of chemical biology relies on the development of chemical tools to study and manipulate biological systems. The unique reactivity of the alkyne group in this compound makes it a prime candidate for bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Future Directions in Chemical Biology:

"Click" Chemistry and Bioconjugation: The terminal alkyne functionality of this compound is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent "click" reactions. Future research will focus on utilizing this reactivity for the precise labeling and tracking of biomolecules, such as proteins, nucleic acids, and glycans, within living cells. The perfluoroalkyl chain can also serve as a unique tag for ¹⁹F NMR-based imaging and quantification.

Development of Novel Bio-orthogonal Reactions: Beyond established click chemistry, there is an ongoing quest for new bio-orthogonal reactions with faster kinetics and mutual orthogonality. The electronic properties of the perfluorinated alkyne in this compound could be exploited to develop novel ligation strategies.

Drug Delivery and Prodrug Activation: The hydrophobicity of the perfluoroalkyl chain can be leveraged in drug delivery systems to enhance the cellular uptake and bioavailability of therapeutic agents. Furthermore, the alkyne group can be used as a handle for attaching drugs to delivery vehicles or as a trigger for prodrug activation at a specific target site.

Probing Enzyme Activity and Biological Processes: this compound-based probes can be designed to interact with specific enzymes or to participate in metabolic pathways, allowing for the real-time monitoring of biological processes using techniques like fluorescence microscopy or mass spectrometry.

High-Throughput Experimentation and Machine Learning Approaches in Discovery

The traditional process of chemical discovery can be slow and resource-intensive. High-throughput experimentation (HTE) and machine learning (ML) are powerful tools that can significantly accelerate the exploration of the chemical space surrounding this compound and optimize its applications.

Accelerating Discovery with Modern Tools:

Rapid Reaction Screening: HTE platforms can be employed to rapidly screen a large number of reaction conditions (catalysts, solvents, temperatures) for the synthesis and functionalization of this compound. This allows for the efficient identification of optimal reaction parameters and the discovery of novel transformations.

Predictive Modeling of Reactivity and Properties: Machine learning algorithms can be trained on experimental data to build predictive models for the reactivity of this compound in various reactions. These models can also predict the physicochemical and biological properties of its derivatives, guiding the design of new molecules with desired functionalities.

De Novo Design of Novel Compounds: By combining generative models with predictive algorithms, it is possible to design novel molecules based on the this compound scaffold that are optimized for specific applications, such as drug candidates or materials with tailored properties.

Autonomous Experimentation: The integration of HTE with ML can lead to the development of "self-driving laboratories" where autonomous systems can design, execute, and analyze experiments in a closed-loop fashion. This approach has the potential to dramatically accelerate the pace of discovery in this compound chemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1H-Perfluorooct-1-yne in laboratory settings?

  • Methodological Answer : Strict adherence to peroxide-forming chemical protocols is essential. Regularly inspect containers for crystal formation (using a flashlight for amber bottles) and verify inhibitor levels. High-risk procedures (e.g., distillation) require a second researcher present. Dispose of contaminated samples via approved hazardous waste channels .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, optimized for per- and polyfluoroalkyl substances (PFAS). Pre-concentration via solid-phase extraction (SPE) is recommended for low-concentration matrices. Validate methods against NIST-certified reference materials to ensure accuracy .

Q. How can researchers synthesize this compound, and what are common impurities?

  • Methodological Answer : Synthesis typically involves fluorination of octyne derivatives using sulfur tetrafluoride (SF₄) or electrochemical fluorination. Monitor for perfluorooctanoic acid (PFOA) and residual solvents (e.g., ethers) via gas chromatography (GC-FID). Purify via fractional distillation under inert atmospheres .

Advanced Research Questions

Q. How does reaction time influence the immobilization efficiency of this compound in Diels-Alder surface functionalization?

  • Methodological Answer : Time-dependent studies on graphene functionalization show a 35% increase in XPS fluorine signal after 24 hours compared to 2 hours. Optimize by monitoring reaction progress with XPS or Raman spectroscopy. Use kinetic models (e.g., pseudo-second-order) to predict saturation thresholds .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

  • Methodological Answer : Cross-validate half-life estimates using both field studies (e.g., soil/water monitoring) and computational models (e.g., EPI Suite). Account for matrix effects (e.g., organic carbon content) and compare with structurally similar PFAS (e.g., PFOS) to identify degradation outliers .

Q. How can surface-functionalized materials using this compound be characterized for industrial catalysis applications?

  • Methodological Answer : Combine XPS for fluorine quantification, atomic force microscopy (AFM) for topography, and contact angle measurements for hydrophobicity. Validate catalytic activity via turnover frequency (TOF) calculations in model reactions (e.g., hydrogenation) .

Q. What experimental designs mitigate confounding variables in toxicological studies of this compound?

  • Methodological Answer : Use longitudinal exposure models with control groups for background PFAS levels. Employ metabolomics (LC-HRMS) to distinguish compound-specific biomarkers from co-occurring contaminants. Apply PICO frameworks to define population, intervention, and outcomes clearly .

Methodological Notes

  • Data Validation : Cross-reference analytical results with databases like NIST WebBook and peer-reviewed PFAS studies to ensure reproducibility .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design, particularly in toxicology and environmental impact research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.